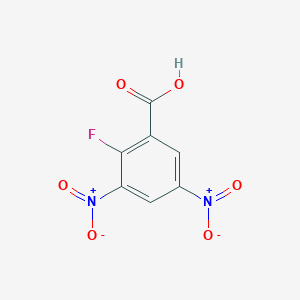

2-Fluoro-3,5-dinitrobenzoic acid

Description

Overview and Research Significance of 2-Fluoro-3,5-dinitrobenzoic Acid in Contemporary Chemical Science

2-Fluoro-3,5-dinitrobenzoic acid is a fluorinated dinitrophenyl compound that has garnered attention in specialized areas of organic synthesis. Its primary research significance lies in its application as a reagent in the construction of complex carbohydrate structures. Specifically, it is utilized in microwave-assisted organic synthesis for the efficient and stereospecific creation of glycosylated trichloroacetimidates. biosynth.com

In these reactions, 2-Fluoro-3,5-dinitrobenzoic acid functions as an acceptor for electron-rich trichloroacetimidates, facilitating glycosylation reactions. biosynth.com This process is crucial for the synthesis of oligosaccharides and disaccharides, which are vital in various biochemical and pharmaceutical studies. The presence of the fluorine atom and two nitro groups on the benzene (B151609) ring significantly influences the molecule's reactivity, making it a valuable tool for synthetic chemists working on stereospecific glycosylation under acidic conditions. biosynth.com

Historical Context and Evolution of Academic Research on Dinitrobenzoic Acid Compounds

The study of dinitrobenzoic acid and its derivatives has a rich history dating back to the late 19th century. Early research focused on the fundamental synthesis and characterization of these compounds. For instance, 3,5-dinitrobenzoic acid was first prepared through methods such as the nitration of benzoic acid using sulfuric acid and fuming nitric acid, with documented procedures appearing in the scientific literature as early as 1870 and 1883. orgsyn.org

A significant historical application of dinitrobenzoic acids, particularly 3,5-dinitrobenzoic acid, has been in the field of qualitative organic analysis. wikipedia.org For many decades, it has served as a classical derivatizing agent for the identification of alcohols. wikipedia.org Alcohols, which are often liquids, are converted into their corresponding 3,5-dinitrobenzoate (B1224709) esters. These esters are typically solid crystalline compounds with sharp, well-defined melting points, which can be used for positive identification. wikipedia.orgresearchgate.net This method proved superior to using reagents like 4-nitrobenzoic acid because the resulting derivatives from 3,5-dinitrobenzoic acid generally have higher melting points, allowing for more accurate identification. wikipedia.org

The academic focus on dinitrobenzoic acid compounds has evolved considerably over time. While their role in classical analysis remains important, contemporary research has expanded into new domains. In recent years, there has been a surge of interest in the coordination chemistry of dinitrobenzoic acids. nih.govacs.org Researchers are exploring how these molecules, acting as ligands, can bind to metal ions to form complex coordination polymers and metal-organic frameworks (MOFs). nih.govacs.org These materials are investigated for a variety of potential applications, including in materials science and catalysis. acs.org

Furthermore, the biological activity of metal complexes derived from dinitrobenzoic acids is a burgeoning area of study. nih.gov Scientists are synthesizing and testing these complexes for potential antimicrobial and anticancer properties, driven by the versatile coordination capabilities of both the carboxylate and nitro groups. nih.gov This modern research trajectory, from fundamental synthesis and analytical applications to advanced materials and medicinal chemistry, highlights the enduring and evolving significance of the dinitrobenzoic acid family in chemical science.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3,5-dinitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O6/c8-6-4(7(11)12)1-3(9(13)14)2-5(6)10(15)16/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNLENXGKDEAMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established and Emerging Synthetic Pathways for 2-Fluoro-3,5-dinitrobenzoic Acid

The synthesis of 2-Fluoro-3,5-dinitrobenzoic acid, a valuable intermediate in organic synthesis, can be achieved through various methodologies, ranging from conventional batch processes to modern, intensified techniques such as microwave-assisted synthesis and microreactor technology.

Conventional Synthetic Routes and Optimization Strategies

The conventional synthesis of 2-Fluoro-3,5-dinitrobenzoic acid typically involves the nitration of a fluorinated benzoic acid precursor. A common strategy is the direct nitration of 2-fluorobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The strong electron-withdrawing nature of the carboxyl and fluoro groups directs the incoming nitro groups to the meta positions relative to the carboxyl group and ortho/para to the fluorine.

A representative synthesis can be extrapolated from the preparation of analogous compounds. For instance, the synthesis of 2,4-dichloro-5-fluoro-3-nitro-benzoic acid involves the addition of the substituted benzoic acid to a nitration mixture of concentrated nitric and sulfuric acids, followed by heating to drive the reaction to completion. prepchem.com Similarly, the synthesis of 3,5-dinitrobenzoic acid from benzoic acid utilizes fuming nitric acid in the presence of concentrated sulfuric acid, often with heating to temperatures between 70°C and 145°C to ensure the introduction of the second nitro group. orgsyn.org

A plausible conventional route for 2-Fluoro-3,5-dinitrobenzoic acid would therefore involve the careful, portion-wise addition of 2-fluorobenzoic acid to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid. The reaction temperature would need to be carefully controlled to manage the exothermic nitration process and prevent runaway reactions. Subsequent heating would likely be required to achieve dinitration. The crude product would then be isolated by pouring the reaction mixture onto ice, followed by filtration and recrystallization from a suitable solvent like aqueous ethanol (B145695) to achieve the desired purity. orgsyn.org

Optimization of these conventional routes often focuses on reaction time, temperature, and the ratio of nitrating agents to substrate to maximize yield and minimize the formation of unwanted isomers or byproducts.

Microwave-Assisted Organic Synthesis of 2-Fluoro-3,5-dinitrobenzoic Acid and its Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, cleaner products, and significantly reduced reaction times compared to conventional heating methods. researchgate.net While specific literature on the microwave-assisted synthesis of 2-Fluoro-3,5-dinitrobenzoic acid is not prevalent, the principles of MAOS are applicable to its formation and its subsequent derivatization.

The compound 2-Fluoro-3,5-dinitrobenzoic acid itself is utilized in microwave-assisted organic synthesis. For example, it serves as an acceptor for electron-rich trichloroacetimidates in the efficient and stereospecific synthesis of glycosylated compounds. biosynth.com This highlights the stability and reactivity of the molecule under microwave irradiation.

Furthermore, the synthesis of derivatives of related compounds has been successfully demonstrated using microwave technology. For instance, the preparation of 3,5-dinitrobenzoate (B1224709) esters from 3,5-dinitrobenzoic acid and various alcohols is significantly accelerated under microwave irradiation in the presence of a catalytic amount of concentrated sulfuric acid. researchgate.net This green methodology avoids the use of hazardous reagents like thionyl chloride or phosphorus pentachloride, which are often used in conventional esterification. researchgate.net The synthesis of various heterocyclic derivatives, such as thiazolopyrimidines, has also been efficiently achieved through microwave-assisted, one-pot, multi-component reactions, demonstrating the broad applicability of this technology. clockss.org

The application of microwave technology to the synthesis of 2-Fluoro-3,5-dinitrobenzoic acid would likely involve the reaction of 2-fluorobenzoic acid with a nitrating agent in a sealed vessel under microwave irradiation. The high efficiency of microwave heating could potentially reduce the required reaction temperature and time, leading to a more energy-efficient and rapid synthesis.

Microchannel Reactor Technology for Dinitrobenzoic Acid Synthesis

Microchannel reactor technology represents a significant advancement in the safe and efficient production of chemicals, particularly for highly exothermic and potentially hazardous reactions like nitration. dthxyhg.comcorning.com The high surface-area-to-volume ratio of microreactors allows for superior heat and mass transfer compared to traditional batch reactors, enabling precise temperature control and preventing the formation of hot spots that can lead to runaway reactions and explosions. dthxyhg.comcorning.com

The continuous flow synthesis of 3,5-dinitrobenzoic acid in a microchannel reactor has been successfully demonstrated. dthxyhg.compatsnap.com In this process, benzoic acid, fuming sulfuric acid, and concentrated nitric acid are continuously pumped into the microreactor. The excellent heat exchange performance of the reactor allows the reaction to be conducted at an elevated temperature (e.g., 75°C) with a very short residence time (e.g., 4 minutes), resulting in a high conversion of benzoic acid (100%) and excellent selectivity for the desired 3,5-dinitrobenzoic acid (97.2%). dthxyhg.com This technology not only enhances safety but also significantly improves production efficiency. dthxyhg.com

Similarly, the synthesis of dinitrochlorobenzene has been achieved using a microchannel reactor, demonstrating the versatility of this technology for aromatic nitration. google.comgoogle.com The rapid heat transfer capabilities of the microreactor facilitate a constant temperature nitration process, which can significantly increase the yield of the desired product. google.com

Given these successes, microchannel reactor technology is a highly promising approach for the synthesis of 2-Fluoro-3,5-dinitrobenzoic acid. A continuous flow process would involve pumping 2-fluorobenzoic acid and the nitrating mixture through a microreactor under optimized conditions of temperature, pressure, and residence time. This would offer a safer, more controlled, and scalable method for its production compared to conventional batch methods.

Table 1: Comparison of Synthetic Methodologies for Dinitrobenzoic Acids

| Feature | Conventional Synthesis | Microwave-Assisted Synthesis | Microchannel Reactor Technology |

|---|---|---|---|

| Reaction Time | Hours to days orgsyn.org | Minutes to hours researchgate.netclockss.org | Seconds to minutes dthxyhg.com |

| Heat Transfer | Poor to moderate | Rapid and uniform | Excellent dthxyhg.com |

| Safety | Risk of thermal runaway | Can be pressurized | Inherently safer corning.com |

| Scalability | Established for large scale | Can be limited by equipment size | Readily scalable by numbering-up |

| Yield | Variable, can be moderate orgsyn.org | Often high researchgate.netclockss.org | Generally high dthxyhg.com |

| Byproducts | Can be significant | Often reduced | Minimized due to high selectivity dthxyhg.com |

Strategic Derivatization of 2-Fluoro-3,5-dinitrobenzoic Acid

The functional groups of 2-Fluoro-3,5-dinitrobenzoic acid—the carboxylic acid and the two nitro groups—provide multiple avenues for strategic derivatization to create a variety of advanced precursors for use in pharmaceuticals and materials science.

Carboxyl Group Functionalization and Esterification Reactions

The carboxylic acid group is a versatile handle for a wide range of chemical transformations. One of the most common derivatizations is esterification. 3,5-Dinitrobenzoic acid is widely used to prepare crystalline ester derivatives of alcohols, which have sharp melting points and are therefore useful for the identification and characterization of the parent alcohols. wikipedia.org This same principle is applicable to 2-Fluoro-3,5-dinitrobenzoic acid.

The esterification can be carried out by reacting 2-Fluoro-3,5-dinitrobenzoic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. wikipedia.org As mentioned previously, this reaction can be significantly accelerated using microwave irradiation. researchgate.net The resulting esters, 2-fluoro-3,5-dinitrobenzoates, can serve as intermediates in further synthetic transformations.

Beyond simple esters, the carboxyl group can be converted into other functional groups such as amides, acid chlorides, and acid anhydrides, further expanding the synthetic utility of the parent molecule.

Nitro Group Reductions and Substitutions for Advanced Precursors

The two nitro groups on the aromatic ring are key functionalities that can be transformed to generate valuable and complex molecules. The reduction of nitro groups to amino groups is a particularly important transformation, as the resulting aromatic diamines are versatile building blocks for the synthesis of heterocyclic compounds.

While specific literature on the reduction of 2-Fluoro-3,5-dinitrobenzoic acid is limited, the reduction of nitroarenes is a well-established process in organic chemistry. A variety of reducing agents can be employed, such as catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst), or chemical reduction using metals in acidic media (e.g., tin, iron, or zinc with HCl).

The reduction of the two nitro groups on 2-Fluoro-3,5-dinitrobenzoic acid would lead to the formation of 2-fluoro-3,5-diaminobenzoic acid. This trifunctional molecule, possessing an aniline-like diamine structure and a carboxylic acid, is a prime candidate for the synthesis of various heterocyclic systems, including benzodiazepines, quinoxalines, and other fused-ring structures that are of interest in medicinal chemistry. For example, related aminobenzoic acids are crucial intermediates in the synthesis of indole (B1671886) derivatives, which can have therapeutic applications. orgsyn.org

The selective reduction of one nitro group over the other could also be a potential strategy to generate mono-amino derivatives, further increasing the diversity of accessible precursors. Additionally, the nitro groups can potentially undergo nucleophilic aromatic substitution reactions under certain conditions, although the presence of the strongly deactivating carboxyl group makes this less common than reduction.

Reactivity of the Fluoro-Substituent in Chemical Transformations

The fluorine atom in 2-fluoro-3,5-dinitrobenzoic acid is located at a position activated by two electron-withdrawing nitro groups, making it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of the compound's utility in synthetic chemistry, allowing for the introduction of a variety of functional groups at the 2-position through the displacement of the fluoride (B91410) ion. The SNAr mechanism in such activated aryl halides is a well-established process that proceeds via a two-step addition-elimination pathway. wikipedia.orgmasterorganicchemistry.comnih.gov The attack of a nucleophile on the carbon atom bearing the fluorine atom leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The strong electron-withdrawing capacity of the two nitro groups at the ortho and para positions relative to the fluorine atom effectively stabilizes the negative charge of this intermediate, thereby facilitating the reaction. masterorganicchemistry.comnih.gov Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

The rate of these substitution reactions is influenced by the high electronegativity of the fluorine atom, which enhances the electrophilicity of the carbon atom to which it is attached, making it more susceptible to nucleophilic attack. masterorganicchemistry.com While the carbon-fluorine bond is strong, the rate-determining step in SNAr reactions is typically the initial nucleophilic attack and the formation of the Meisenheimer complex, not the cleavage of the C-F bond. masterorganicchemistry.com

Detailed research has demonstrated the displacement of the fluoro substituent by various nucleophiles. A notable example is the reaction with ammonia (B1221849). While a stable crystalline complex of 2-fluoro-3,5-dinitrobenzoic acid and ammonia has been isolated and characterized by X-ray diffraction, this interaction highlights the initial step of the SNAr pathway. researchgate.net Under appropriate reaction conditions, this intermediate can proceed to the substitution product. For instance, the analogous transformation of 2-methoxy-3,5-dinitrobenzonitrile (B90875) to 2-amino-3,5-dinitrobenzonitrile (B1606417) is achieved with ammonia in chlorobenzene (B131634) at elevated temperature and pressure, yielding the product in 84.5% yield. chemicalbook.com

The versatility of the fluoro-substituent's reactivity is further showcased by its displacement with other nucleophiles. Although specific yield data for 2-fluoro-3,5-dinitrobenzoic acid is not always available in the public domain, the reactions of structurally similar compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, provide insight into the expected transformations. These include reactions with alkoxides, phenoxides, thiophenols, and various amines, typically in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). beilstein-journals.org

The following table summarizes representative nucleophilic aromatic substitution reactions involving the displacement of a fluoro-substituent in activated aromatic systems, illustrating the scope of transformations applicable to 2-fluoro-3,5-dinitrobenzoic acid.

| Reactant | Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Methoxy-3,5-dinitrobenzonitrile | Ammonia | Chlorobenzene, 110-120°C, 1.5-1.8 MPa, 5 h | 2-Amino-3,5-dinitrobenzonitrile | 84.5 | chemicalbook.com |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Methanol (B129727)/KOH | Reflux | 3-Methoxy-5-nitro-1-(pentafluorosulfanyl)benzene | Not Reported | beilstein-journals.org |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Ethanol/KOH | Reflux | 3-Ethoxy-5-nitro-1-(pentafluorosulfanyl)benzene | Not Reported | beilstein-journals.org |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Phenol/K2CO3 | DMF, Heat | 3-Phenoxy-5-nitro-1-(pentafluorosulfanyl)benzene | Good | beilstein-journals.org |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Thiophenol/K2CO3 | DMF, Heat | 3-(Phenylthio)-5-nitro-1-(pentafluorosulfanyl)benzene | Good | beilstein-journals.org |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Diethylamine/K2CO3 | DMF, Heat | N,N-Diethyl-3-nitro-5-(pentafluorosulfanyl)aniline | Good | beilstein-journals.org |

Reaction Mechanisms and Mechanistic Investigations

Detailed Mechanistic Studies of Glycosylation Reactions Involving 2-Fluoro-3,5-dinitrobenzoic Acid

2-Fluoro-3,5-dinitrobenzoic acid (2FDBA) serves as a key reagent in the synthesis of complex carbohydrates. It is particularly utilized in the microwave-assisted organic synthesis of glycosylated trichloroacetimidates. In these reactions, 2FDBA functions as an acceptor for electron-rich trichloroacetimidates, facilitating glycosylation at these positions. biosynth.com The reaction mechanism proceeds under acidic conditions, leveraging the nucleophilic and reactive nature of the compound for the efficient and stereospecific synthesis of oligosaccharides and disaccharides. biosynth.com

The mechanistic pathway can be understood in the context of Brønsted acid catalysis. It is proposed that a weak Brønsted acid can activate the glycosyl donor, in this case, a trichloroacetimidate, towards nucleophilic attack by an alcohol. The acidic nature of 2FDBA itself may contribute to the acidic conditions required for the reaction to proceed. General studies on glycosylation have highlighted various mechanistic possibilities, including S_N_2-like substitution of activated donors. researchgate.net The use of 2FDBA provides a valuable tool for these transformations, leading to products that are stable in aqueous solutions at a pH of 6.0 and above, though they exhibit instability in basic solutions. biosynth.com

Exploration of Nucleophilic Aromatic Substitution Pathways

The structure of 2-Fluoro-3,5-dinitrobenzoic acid makes it an ideal substrate for nucleophilic aromatic substitution (S_N_Ar) reactions. The presence of two strongly electron-withdrawing nitro groups on the aromatic ring significantly activates it towards attack by nucleophiles. libretexts.orgyoutube.com These nitro groups, positioned ortho and para to the fluorine atom, play a crucial role in stabilizing the negatively charged intermediate formed during the reaction. libretexts.org

The S_N_Ar mechanism for this compound involves a two-step addition-elimination process:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic ring and, critically, onto the oxygen atoms of the ortho and para nitro groups. libretexts.orgyoutube.com This stabilization is key to the feasibility of the reaction.

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the fluoride (B91410) ion, which acts as the leaving group.

This pathway is distinct from S_N_1 and S_N_2 reactions. Aryl halides like 2FDBA are generally unreactive under S_N_1 and S_N_2 conditions due to the instability of the corresponding aryl cation and the steric hindrance that prevents a backside attack. libretexts.org The S_N_Ar pathway provides a viable alternative for substitution on such electron-deficient aromatic rings. Studies on related ortho-fluoro benzoic acids have demonstrated successful substitution with various nucleophiles, including organometallic reagents. researchgate.net

Proton Transfer Mechanisms in Supramolecular Interactions

The carboxylic acid group of 2-Fluoro-3,5-dinitrobenzoic acid, combined with its electron-deficient aromatic system, makes it a compelling component for the construction of supramolecular assemblies driven by proton transfer. In the presence of a suitable base, such as an amine, a proton is transferred from the carboxylic acid to the base, resulting in the formation of a salt. nih.govrsc.org

Detailed crystallographic studies on the closely related 3,5-dinitrobenzoic acid have shown that this proton transfer leads to the formation of well-defined hydrogen-bonding networks. For instance, with aminomethyl pyridines, the proton transfer results in ammonium (B1175870) carboxylate salts that self-assemble into three-dimensional networks. rsc.org Similarly, co-crystallization with 2-aminothiazole (B372263) produces a hydrated salt where the proton from the carboxylic acid group moves to the thiazole (B1198619) nitrogen atom. nih.gov These structures are stabilized by a variety of interactions, including N-H···O and C-H···O hydrogen bonds, as well as carbonyl-π interactions. nih.gov

The presence of the fluorine atom in 2-Fluoro-3,5-dinitrobenzoic acid can influence the packing and dynamics of these supramolecular structures. While it may not prevent proton transfer, it could affect the kinetics and thermodynamics of the process. Studies on other fluorinated molecules have shown that a neighboring fluorine can influence proton transfer dynamics within a hydrogen-bonded complex. nih.gov

Role of Acidity in Reaction Kinetics and Catalytic Processes

The acidity of 2-Fluoro-3,5-dinitrobenzoic acid is a critical factor governing its reactivity. The presence of two nitro groups significantly increases the acidity compared to benzoic acid. The pKa of 3,5-dinitrobenzoic acid is 2.82, which is substantially lower than that of benzoic acid (pKa = 4.20). wikipedia.org This increased acidity is due to the strong electron-withdrawing nature of the nitro groups, which stabilizes the carboxylate anion formed upon deprotonation. The addition of a highly electronegative fluorine atom at the ortho position in 2-Fluoro-3,5-dinitrobenzoic acid is expected to further enhance its acidity.

This heightened acidity plays a direct role in the kinetics of reactions where the compound is involved. For example, in glycosylation reactions, the acidic nature of 2FDBA contributes to the necessary acidic environment for the reaction to proceed efficiently. biosynth.com The rate of nucleophilic aromatic substitution can also be influenced by the acidity of the reaction medium and the ability of the compound to participate in proton transfer events. In kinetic studies of the degradation of related nitrobenzoic acids, the reaction rates were found to be dependent on pH and followed a Langmuir-Hinshelwood type mechanism, where the substrate adsorbs to a surface before reacting. researchgate.net

Thermogravimetric and Differential Scanning Calorimetry Studies of Decomposition Reactions

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for characterizing the thermal stability and decomposition of 2-Fluoro-3,5-dinitrobenzoic acid. labmanager.comparticletechlabs.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. labmanager.com For 2-Fluoro-3,5-dinitrobenzoic acid, a DSC thermogram would show a sharp endothermic peak corresponding to its melting point, which is reported to be 200°C. biosynth.com This transition from a solid to a liquid phase involves the absorption of energy. At higher temperatures, exothermic peaks may be observed, indicating decomposition of the molecule.

Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as a function of temperature. particletechlabs.com A TGA curve for 2-Fluoro-3,5-dinitrobenzoic acid would likely show thermal stability up to its melting point, with minimal mass loss. Above this temperature, a significant mass loss would be expected, corresponding to the decomposition of the compound. The decomposition may occur in single or multiple steps, which would be reflected as distinct changes in the slope of the TGA curve. This analysis provides crucial information about the thermal stability and the temperatures at which degradation processes are initiated.

The complementary data from DSC and TGA allows for a comprehensive understanding of the thermal behavior of 2-Fluoro-3,5-dinitrobenzoic acid, distinguishing between physical transitions like melting and chemical events such as decomposition. iitk.ac.in

Interactive Data Table: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₃FN₂O₆ | biosynth.com |

| Molecular Weight | 230.11 g/mol | biosynth.com |

| Melting Point | 200°C | biosynth.com |

Advanced Spectroscopic and Structural Elucidation Techniques

Single Crystal X-ray Diffraction Analysis of 2-Fluoro-3,5-dinitrobenzoic Acid Complexes and Adducts

Similarly, studies on cocrystals of 3,5-dinitrobenzoic acid with other molecules, such as acetamide, have provided insights into the intermolecular interactions that govern crystal packing. nih.gov These studies, which utilize single-crystal X-ray diffraction, are crucial for understanding how 2-Fluoro-3,5-dinitrobenzoic acid might interact with other molecules to form complex crystalline structures. nih.gov The analysis of a 1:1 adduct of 3,5-dinitrobenzoic acid with 3-amino-1H-1,2,4-triazole further demonstrates the power of this technique in revealing detailed structural information of related compounds. semnan.ac.ir

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, offers a powerful non-destructive means to probe the molecular structure and bonding within 2-Fluoro-3,5-dinitrobenzoic acid.

Raman Spectroscopy

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and molecular symmetry. The FT-Raman spectrum of 2-(benzylsulfanyl)-3,5-dinitrobenzoic acid has been recorded, and the vibrational wavenumbers were computed using quantum chemical calculations to assign the observed bands. nih.gov Detailed vibrational analysis of 3,5-dinitrobenzoic acid using FT-Raman has also been performed, with assignments made based on potential energy distribution. researchgate.net These studies on analogous compounds highlight the utility of Raman spectroscopy in the detailed structural characterization of 2-Fluoro-3,5-dinitrobenzoic acid. semnan.ac.irnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, Multinuclear NMR)

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework and the electronic environment of nuclei within a molecule. For 2-Fluoro-3,5-dinitrobenzoic acid, ¹H NMR and ¹³C NMR would provide critical information. While specific NMR data for this exact compound is not detailed in the search results, data for the closely related 3,5-dinitrobenzoic acid is available. The ¹H NMR spectrum of 3,5-dinitrobenzoic acid in DMSO-d₆ shows signals at approximately 9.03 ppm and 8.90 ppm. chemicalbook.com The analysis of ¹H NMR integral regions for 3,5-dinitrobenzoic acid has also been reported. researchgate.net Furthermore, ¹³C NMR data for 2-fluoro-5-nitrobenzoic acid is available, which can offer insights into the expected chemical shifts for the carbon atoms in 2-Fluoro-3,5-dinitrobenzoic acid. chemicalbook.com The study of related fluorinated compounds also provides a basis for predicting the ¹⁹F NMR spectrum. rsc.org

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is an essential tool for confirming the molecular weight and investigating the fragmentation patterns of a compound. The NIST WebBook provides mass spectral data for 3,5-dinitrobenzoic acid, showing its molecular weight and fragmentation upon electron ionization. nist.gov This information is crucial for confirming the identity of the compound and can be used to predict the fragmentation pathways of the fluorinated analogue. The molecular weight of 2-Fluoro-3,5-dinitrobenzoic acid is 230.11 g/mol , which would be the expected parent ion peak in a mass spectrum. sigmaaldrich.com

Electronic Spectroscopy (UV-Visible) for Electronic Transitions and Complex Characterization

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems and charge-transfer complexes. The UV-visible spectra of various benzoic acid derivatives have been studied to understand the effects of substituents on their electronic absorption. science-softcon.de For instance, the study of a charge transfer complex of 3,5-dinitrobenzoic acid utilized UV-visible spectroscopy to determine physical parameters such as ionization potential and energy of interaction. rsc.org The lower cut-off wavelength for a related dinitrobenzoate compound was found to be 350 nm from its UV-Visible spectrum. semnan.ac.ir These studies indicate that the nitro groups and the benzene (B151609) ring in 2-Fluoro-3,5-dinitrobenzoic acid will give rise to characteristic absorptions in the UV-Vis region, providing insights into its electronic structure. academie-sciences.fr

Table of Spectroscopic Data for Related Compounds:

| Compound | Spectroscopic Technique | Key Findings |

| 3,5-Dinitrobenzoic acid | ¹H NMR (DMSO-d₆) | Signals at δ 9.026 and 8.902 ppm chemicalbook.com |

| 3,5-Dinitrobenzoic acid | Mass Spectrometry (EI) | Molecular Weight: 212.12 g/mol nist.govnih.gov |

| 2-Fluoro-5-nitrobenzoic acid | ¹³C NMR | Data available chemicalbook.com |

| 2-(Benzylsulfanyl)-3,5-dinitrobenzoic acid | FT-IR & FT-Raman | Detailed vibrational analysis performed nih.gov |

| 3,5-Dinitrobenzoic acid complex | UV-Visible | Used to determine charge transfer parameters rsc.org |

Elemental Analysis for Stoichiometric Determination

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which in turn is crucial for verifying its stoichiometry. For 2-Fluoro-3,5-dinitrobenzoic acid, this process involves quantifying the mass percentages of carbon, hydrogen, fluorine, nitrogen, and oxygen. The experimentally determined values are then compared against the theoretical percentages calculated from the compound's molecular formula, C7H3FN2O6. biosynth.com This comparison serves as a critical checkpoint for sample purity and structural integrity.

The theoretical elemental composition is calculated based on the molecular formula and the atomic weights of the constituent atoms. The molecular weight of 2-Fluoro-3,5-dinitrobenzoic acid is 230.11 g/mol . biosynth.com

The expected weight percentages for each element are presented in the data table below. These calculated values provide a benchmark for experimental results obtained from techniques such as combustion analysis. Significant deviations between the experimental and theoretical values would suggest the presence of impurities or that the incorrect compound has been synthesized.

Table 1: Theoretical Elemental Composition of 2-Fluoro-3,5-dinitrobenzoic acid

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 36.54 |

| Hydrogen | H | 1.01 | 3 | 3.03 | 1.32 |

| Fluorine | F | 19.00 | 1 | 19.00 | 8.26 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 12.18 |

| Oxygen | O | 16.00 | 6 | 96.00 | 41.72 |

| Total | 230.12 | 100.00 |

In a typical experimental workflow, a known mass of the compound would be subjected to analysis. For instance, in a study involving a complex of 2-Fluoro-3,5-dinitrobenzoic acid with ammonia (B1221849), elemental analysis would be performed to confirm the composition of the resulting crystalline structure. researchgate.net Similarly, research on related isomers, such as 2-Fluoro-3-nitrobenzoic acid and 2-Fluoro-5-nitrobenzoic acid, would rely on elemental analysis to confirm their distinct stoichiometric formulas of C7H4FNO4. bldpharm.comsigmaaldrich.com

Computational Chemistry and Theoretical Modeling of 2 Fluoro 3,5 Dinitrobenzoic Acid

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT has proven to be a reliable method for predicting the molecular structure and properties of compounds like DNBA with a good balance between accuracy and computational cost. researchgate.net

Theoretical calculations are essential for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For 3,5-dinitrobenzoic acid (DNBA), geometric parameters have been calculated using DFT methods, specifically B3LYP with a 6-311++G(d,p) basis set. nih.gov These calculations provide data on bond lengths, bond angles, and dihedral angles.

Harmonic vibrational frequency analysis, based on the optimized geometry, allows for the prediction of infrared (IR) and Raman spectra. The calculated vibrational wavenumbers for DNBA show good agreement with experimental FT-IR and Raman spectra, confirming the presence of characteristic functional groups and allowing for a detailed assignment of vibrational modes. researchgate.netnih.gov The analysis of these vibrations provides insight into the molecule's structural stability and the nature of its chemical bonds. nih.gov

Table 1: Selected Theoretical Geometric Parameters for 3,5-Dinitrobenzoic Acid

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-O | 1.36 Å |

| Bond Length | C-N (nitro) | 1.48 Å |

| Bond Angle | O=C-O | 122.5° |

| Bond Angle | C-C-N (nitro) | 118.5° |

Note: The data presented is for the analogue 3,5-dinitrobenzoic acid as a representative model.

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.netresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, indicating potential for intramolecular charge transfer (ICT). researchgate.net For DNBA, the HOMO is typically located over the benzene (B151609) ring and the carboxyl group, while the LUMO is distributed over the nitro groups. This distribution facilitates charge transfer from the ring to the electron-withdrawing nitro groups upon excitation. researchgate.net

Table 2: Calculated Frontier Orbital Energies for 3,5-Dinitrobenzoic Acid

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -8.01 |

| LUMO Energy | -3.88 |

| HOMO-LUMO Energy Gap (ΔE) | 4.13 |

Note: The data presented is for the analogue 3,5-dinitrobenzoic acid as a representative model. Calculations performed at the B3LYP/6-311++G(d,p) level. researchgate.net

Molecular Electrostatic Potential (MEP) maps are valuable tools in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface plots color-coded regions of varying electrostatic potential.

For molecules like DNBA, the MEP analysis reveals that the most negative potential (red regions), indicating sites prone to electrophilic attack, is concentrated around the oxygen atoms of the carboxyl and nitro groups. nih.gov The regions of positive potential (blue areas) are typically found around the hydrogen atoms of the benzene ring and the carboxylic acid, marking them as sites for potential nucleophilic attack. nih.gov This analysis highlights the potential of both the carboxylate and nitro groups to engage in coordination bonding. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge delocalization, hyperconjugative interactions, and the stabilization energy associated with electron transfer between filled donor orbitals and empty acceptor orbitals. researchgate.netnih.gov For DNBA, NBO analysis reveals significant stabilization energies arising from the interaction between the lone pair orbitals of the oxygen atoms in the nitro groups and the antibonding orbitals of the aromatic ring, confirming the strong electron-withdrawing nature of the nitro groups. nih.gov

The Atoms in Molecules (AIM) theory is used to analyze the topology of the electron density to characterize chemical bonding and intermolecular interactions. ucl.ac.uk By identifying bond critical points (BCPs) between atoms, AIM analysis can confirm the presence and nature of interactions such as hydrogen bonds. ucl.ac.uk

Prediction and Theoretical Assessment of Nonlinear Optical (NLO) Properties

Molecules with significant charge transfer characteristics, like those in the dinitrobenzoic acid family, are often investigated for their nonlinear optical (NLO) properties. NLO materials are crucial for applications in photonics and optoelectronics. researchgate.net Computational methods are used to predict NLO behavior by calculating parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

For proton transfer complexes involving DNBA, the calculated first-order hyperpolarizability (β) has been found to be significantly higher than that of urea, a standard reference material for NLO studies. researchgate.net This suggests that materials based on the DNBA framework have considerable potential for second-harmonic generation and other NLO applications. researchgate.net

Table 3: Calculated NLO Properties for a 3,5-Dinitrobenzoate (B1224709) Complex

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 11.96 Debye |

| First Order Hyperpolarizability (β) | 19.6 x 10-30 esu |

Note: The data presented is for the 2-amino-3-methylpyridinium 3,5-dinitrobenzoate complex as a representative model. researchgate.net

Quantum Chemical Studies on Reaction Paths and Transition States

Computational chemistry provides powerful tools to investigate the reactivity of molecules, including the elucidation of reaction mechanisms, the characterization of transition states, and the prediction of reaction kinetics. For 2-Fluoro-3,5-dinitrobenzoic acid, while extensive quantum chemical studies specifically detailing its reaction paths and transition states are not widely available in the current body of scientific literature, we can infer its likely reactive behavior based on studies of structurally similar compounds.

Research into related nitroaromatic compounds, such as the thermal decomposition of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), offers insights into potential reaction pathways. researchgate.netmdpi.combohrium.com Such studies often employ techniques like Density Functional Theory (DFT) to model the electronic structure and predict the most probable bond-breaking and bond-forming events. For instance, in related dinitro- and trinitro-aromatic compounds, the initial step in thermal decomposition is often the homolytic cleavage of a carbon-nitro (C–NO2) bond, which acts as the "trigger bond". researchgate.netmdpi.combohrium.com The presence and position of the fluorine atom in 2-Fluoro-3,5-dinitrobenzoic acid would significantly influence the stability of the aromatic ring and the activation energies for the cleavage of the nitro groups.

Quantum chemical calculations on similar molecules have been used to determine key energetic parameters that govern reactivity. These include:

Bond Dissociation Energies (BDEs): Calculations of BDEs for the C-F, C-NO2, and O-H bonds would identify the weakest bond and thus the most likely site for the initiation of a reaction.

Activation Energies (Ea): By mapping the potential energy surface, researchers can identify the transition state structures and calculate the energy barriers for various potential reaction pathways, such as nucleophilic aromatic substitution or decarboxylation.

A hypothetical study on the reaction of 2-Fluoro-3,5-dinitrobenzoic acid with a nucleophile, for example, would involve mapping the reaction coordinate. This would track the energy of the system as the nucleophile approaches the aromatic ring, forms a Meisenheimer complex (a key intermediate in nucleophilic aromatic substitution), and displaces either the fluorine atom or a nitro group. The transition state for this process would be the highest energy point along this path.

While specific data tables for the reaction paths and transition states of 2-Fluoro-3,5-dinitrobenzoic acid are not available, the table below illustrates the type of data that would be generated from such a computational study, using hypothetical values for demonstration.

Table 1: Hypothetical Calculated Energetic Parameters for Reaction Pathways of 2-Fluoro-3,5-dinitrobenzoic Acid

| Reaction Pathway | Initial Bond Cleavage | Activation Energy (Ea) (kJ/mol) | Reaction Enthalpy (ΔH) (kJ/mol) |

| Thermal Decomposition | C4-NO2 | 220 | -150 |

| Thermal Decomposition | C6-NO2 | 235 | -140 |

| Nucleophilic Substitution (Displacement of F) | C2-F | 110 | -80 |

| Nucleophilic Substitution (Displacement of NO2) | C4-NO2 | 150 | -60 |

Note: The data in this table is hypothetical and for illustrative purposes only. It does not represent actual experimental or calculated values.

Further computational investigations, potentially using methods such as Time-Dependent DFT (TD-DFT) or high-level ab initio calculations, would be necessary to provide a definitive understanding of the reaction mechanisms and transition state geometries for 2-Fluoro-3,5-dinitrobenzoic acid. rsc.org Such studies would be invaluable for predicting the compound's stability, reactivity, and potential decomposition products.

The Role of 2-Fluoro-3,5-dinitrobenzoic Acid in Advanced Material Design

The aromatic carboxylic acid, 2-Fluoro-3,5-dinitrobenzoic acid, serves as a significant building block in the fields of supramolecular chemistry and materials science. Its rigid structure, combined with the specific electronic properties conferred by its fluoro and nitro substituents, makes it a versatile component for designing complex molecular architectures. The molecule's functional groups—a carboxylic acid, two nitro groups, and a fluorine atom—provide multiple sites for directed, non-covalent interactions, enabling the construction of intricate hydrogen-bonded networks and robust metal-organic frameworks.

Supramolecular Chemistry and Coordination Compounds

Formation and Spectroscopic Characterization of Charge-Transfer Complexes

Extensive literature searches did not yield any specific studies on the formation and spectroscopic characterization of charge-transfer (CT) complexes involving 2-Fluoro-3,5-dinitrobenzoic acid. Research in this area has predominantly focused on the non-fluorinated analogue, 3,5-dinitrobenzoic acid, which has been shown to form charge-transfer complexes with various electron-donating molecules.

For instance, studies have detailed the formation of CT complexes between 3,5-dinitrobenzoic acid and fluoroquinolone antibiotics, where the antibiotic acts as the electron donor and the dinitrobenzoic acid derivative serves as the π-electron acceptor. These interactions are typically characterized by the appearance of a new, broad absorption band in the UV-Vis spectrum, which is absent in the spectra of the individual components. The stoichiometry and stability of these complexes are often determined using spectrophotometric methods.

Furthermore, theoretical approaches, such as Density Functional Theory (DFT), have been employed to investigate the electronic structure, thermodynamic stability, and spectroscopic properties of charge-transfer complexes of 3,5-dinitrobenzoic acid. These computational studies provide insights into the nature of the intermolecular interactions, including hydrogen bonding and π-π stacking, that stabilize the complexes.

However, no analogous experimental or theoretical data has been reported for 2-Fluoro-3,5-dinitrobenzoic acid. The introduction of a fluorine atom at the 2-position of the benzene ring is expected to influence the electronic properties of the molecule, potentially altering its ability to act as an electron acceptor in charge-transfer interactions. The specific effects of this substitution on the formation and spectroscopic properties of any potential charge-transfer complexes remain an uninvestigated area of research.

Therefore, no data tables or detailed research findings on the formation and spectroscopic characterization of charge-transfer complexes of 2-Fluoro-3,5-dinitrobenzoic acid can be provided at this time.

Derivatization and Analogue Synthesis for Advanced Research Applications

Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives from 3,5-Dinitrobenzoic Acid Precursors

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities. The synthesis of 1,3,4-oxadiazole derivatives often involves the cyclization of a dinitrobenzoic acid precursor. While direct synthesis from 2-fluoro-3,5-dinitrobenzoic acid is not extensively documented, the synthesis using the closely related 3,5-dinitrobenzoic acid provides a clear and relevant pathway.

A common synthetic route begins with the esterification of 3,5-dinitrobenzoic acid, followed by hydrazinolysis to form 3,5-dinitrobenzohydrazide. biointerfaceresearch.com This hydrazide is a key intermediate that can be cyclized with various reagents to yield the 1,3,4-oxadiazole ring. For instance, treatment of the hydrazide with carbon disulfide in the presence of a base can lead to the formation of a 5-(3,5-dinitrophenyl)-1,3,4-oxadiazole-2-thiol. biointerfaceresearch.com This thiol can be further alkylated to introduce a variety of side chains. biointerfaceresearch.com

Another approach involves the reaction of the aroyl hydrazide with different aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride to yield 2,5-disubstituted-1,3,4-oxadiazoles. mdpi.com The resulting compounds, bearing the 3,5-dinitrophenyl moiety, have been investigated for their potent antimycobacterial activity. biointerfaceresearch.com The presence of the nitro groups is often crucial for the biological activity of these compounds.

Table 1: Synthesis of 1,3,4-Oxadiazole Derivatives from 3,5-Dinitrobenzoic Acid Precursors

| Precursor | Key Intermediate | Cyclization Reagent | Product Class | Reference |

| 3,5-Dinitrobenzoic acid | 3,5-Dinitrobenzohydrazide | Carbon disulfide / Base | 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazole-2-thiol | biointerfaceresearch.com |

| 3,5-Dinitrobenzoic acid | 3,5-Dinitrobenzohydrazide | Aromatic acids / POCl₃ | 2,5-Disubstituted-1,3,4-oxadiazoles | mdpi.com |

Synthesis of 1,2,4-Oxadiazole (B8745197) Linked 5-Fluorouracil (B62378) Derivatives utilizing 3,5-Dinitrobenzoic Acid

The conjugation of different pharmacophores is a well-established strategy to develop new anticancer agents with potentially enhanced efficacy and reduced toxicity. One such approach involves linking the anticancer drug 5-fluorouracil to a 1,2,4-oxadiazole ring, which itself is a known anticancer scaffold. nih.gov Research has demonstrated the successful synthesis of 1,2,4-oxadiazole linked 5-fluorouracil derivatives where a dinitrobenzoic acid derivative serves as a key building block. nih.gov

In a specific example, the synthesis of 1-(4-(5-(3,5-dinitrophenyl)-1,2,4-oxadiazol-3-yl)benzyl)-5-fluoropyrimidine-2,4(1H,3H)-dione (a 1,2,4-oxadiazole linked 5-fluorouracil derivative) was achieved by reacting an amidoxime (B1450833) intermediate with 3,5-dinitrobenzoic acid. nih.gov The reaction is typically facilitated by a coupling agent such as EDC·HCl in the presence of a base. nih.gov This synthetic strategy highlights the utility of dinitrobenzoic acids in constructing complex molecules with potential therapeutic applications. The resulting hybrid molecules have been evaluated for their anticancer activity against various human cancer cell lines. nih.gov

Table 2: Synthesis of a 1,2,4-Oxadiazole Linked 5-Fluorouracil Derivative

| 5-Fluorouracil Derivative | Oxadiazole Precursor | Key Reagents | Final Product | Reference |

| Amidoxime of 5-Fluorouracil | 3,5-Dinitrobenzoic acid | EDC·HCl, Sodium acetate | 1-(4-(5-(3,5-Dinitrophenyl)-1,2,4-oxadiazol-3-yl)benzyl)-5-fluoropyrimidine-2,4(1H,3H)-dione | nih.gov |

Development of Chloramphenicol (B1208) Analogs from Dinitrobenzoic Acid Scaffolds

Chloramphenicol is a broad-spectrum antibiotic whose clinical use is limited by its side effects. Consequently, the development of new analogues with improved safety profiles is an active area of research. While the direct synthesis of chloramphenicol analogues from a 2-fluoro-3,5-dinitrobenzoic acid scaffold is not explicitly detailed in the reviewed literature, the structural features of dinitrophenyl compounds are relevant to the core structure of chloramphenicol, which contains a p-nitrophenyl group. nih.govnih.gov

The synthesis of fluorinated analogues of chloramphenicol has been a strategy to overcome bacterial resistance and potentially reduce toxicity. nih.govresearchgate.net These syntheses, however, typically start from precursors other than dinitrobenzoic acids. For instance, the synthesis of florfenicol, a fluorinated analogue of thiamphenicol, involves modifications of the propanediol (B1597323) backbone and the p-substituent on the phenyl ring. nih.gov

Although a direct synthetic link is not established in the surveyed literature, the dinitrophenyl moiety of compounds like 2-fluoro-3,5-dinitrobenzoic acid could theoretically be a starting point for creating novel chloramphenicol-type structures, where one nitro group is reduced to an amine and subsequently acylated, while the other nitro group and the fluorine atom would represent novel substitutions on the aromatic ring. This remains a hypothetical pathway that would require significant synthetic exploration.

Utilization of Fluoro-Dinitrobenzoic Acid Derivatives in Suzuki Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. libretexts.orgwikipedia.orgyonedalabs.com This reaction is widely used to synthesize biaryls, which are common motifs in pharmaceuticals and materials science.

Derivatives of 2-fluoro-3,5-dinitrobenzoic acid are potential candidates for Suzuki cross-coupling reactions. The fluorine atom on the aromatic ring can be a site for coupling, although C-F bond activation is generally more challenging than that of C-Br or C-I bonds. More commonly, the carboxylic acid group of 2-fluoro-3,5-dinitrobenzoic acid could be converted into other functional groups, such as a halide or a triflate, which are excellent partners in Suzuki coupling. Alternatively, the aromatic ring could be further functionalized with a boronic acid or boronic ester group, allowing it to act as the organoboron component in the reaction.

While specific examples utilizing 2-fluoro-3,5-dinitrobenzoic acid derivatives in Suzuki reactions are not prevalent in the reviewed literature, the reaction of other fluorinated and nitrated aromatic compounds is well-documented. nih.govcapes.gov.br For instance, various aryl halides have been successfully coupled with arylboronic acids under palladium catalysis to yield complex biaryl structures. nih.gov The electron-withdrawing nature of the nitro groups in 2-fluoro-3,5-dinitrobenzoic acid derivatives would influence the reactivity of the aromatic ring in such coupling reactions.

Table 3: General Components of a Suzuki-Miyaura Cross-Coupling Reaction

| Component | Role | Example |

| Organohalide/Triflate | Electrophile | Aryl bromide, Aryl iodide, Aryl triflate |

| Organoboron Compound | Nucleophile | Arylboronic acid, Arylboronic ester |

| Palladium Catalyst | Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ |

| Base | Activator | Na₂CO₃, K₃PO₄, Cs₂CO₃ |

Strategic Derivatization for Specialized Chemical Reagents and Research Probes

The reactivity of the fluorine atom in fluoro-dinitro-aromatic compounds makes them valuable as derivatizing agents, particularly for biomolecules. The classic example is Sanger's reagent, 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), which is used for the N-terminal sequencing of peptides and proteins. quora.comucla.educreative-biolabs.com The fluorine atom is readily displaced by the nucleophilic amino group of the N-terminal amino acid in a nucleophilic aromatic substitution reaction. quora.com

2-Fluoro-3,5-dinitrobenzoic acid shares key structural features with Sanger's reagent: an activated fluoro-aromatic system due to the presence of electron-withdrawing nitro groups. This suggests its potential as a specialized chemical reagent or research probe. The carboxylic acid group adds another layer of functionality, allowing it to be coupled to other molecules or solid supports.

Derivatives of 2-fluoro-3,5-dinitrobenzoic acid could be designed as novel reagents for:

Peptide and Protein Analysis: Similar to Sanger's reagent, it could be used to label the N-terminal amino acid of peptides. The resulting dinitrophenyl-amino acid derivative could be detected by its UV absorbance. vanderbilt.edu

Fluorescent Labeling: The dinitrophenyl moiety itself is not fluorescent, but the carboxylic acid handle provides a point for attaching a fluorophore, creating a bifunctional reagent for labeling and detection.

Cross-linking Agents: The reactivity of the fluorine and the potential to activate the carboxylic acid group could be exploited to create cross-linking agents for studying protein-protein interactions.

Recent studies have explored analogues of Sanger's reagent, such as 1-fluoro-2-nitro-4-(trifluoromethyl)benzene, for the derivatization of amino acids, highlighting the ongoing interest in developing new reagents based on this chemistry. researchgate.net

Research Applications and Potential in Advanced Materials Science

Contributions to Glycosylation Chemistry and Oligosaccharide Synthesis

2-Fluoro-3,5-dinitrobenzoic acid (2FDBA) has been identified as a useful reagent in the field of glycosylation, particularly in microwave-assisted organic synthesis. It functions as a fluorinated dinitrophenyl ester that facilitates the efficient and stereospecific synthesis of glycosylated trichloroacetimidates. biosynth.com In these reactions, 2FDBA acts as an acceptor for electron-rich trichloroacetimidates, enabling glycosylation to occur at these positions under acidic conditions. biosynth.com

The challenge in carbohydrate chemistry often lies in controlling the stereochemistry of the newly formed glycosidic bond. The lack of a directing group at the C-2 position of a glycosyl donor, as is the case with 2-deoxysugars, makes the synthesis of β-linked 2-deoxyglycosides particularly difficult. nih.gov The nucleophilic and reactive characteristics of reagents like 2FDBA are well-suited for the synthesis of disaccharides and more complex oligosaccharides, which are crucial components of many biologically active molecules, including antibiotics and antitumor agents. biosynth.comnih.gov The methodology employing 2FDBA contributes to the growing toolkit for constructing these challenging molecular architectures. biosynth.com

Table 1: Role of 2-Fluoro-3,5-dinitrobenzoic acid in Glycosylation

| Role | Reactant Type | Reaction Feature | Application |

|---|

Prospects for Development of Novel Nonlinear Optical Materials

The development of materials with significant nonlinear optical (NLO) properties is crucial for applications in photonics and optoelectronics, including optical switching and data processing. researchgate.net Organic molecules with large optical nonlinearities are a major focus of this research. researchgate.net The key to a strong NLO response in organic compounds is typically an extended π-conjugated system featuring electron-donating and electron-withdrawing groups, which enhances the molecule's first-order hyperpolarizability (β). researchgate.net

Application in the Synthesis of Energetic Coordination Compounds

Energetic coordination compounds, which combine metal ions with energetic organic ligands, are a class of materials being explored for their potential as explosives and propellants. The ligand's structure is critical to the stability, sensitivity, and energetic performance of the final compound. The 3,5-dinitrobenzoic acid (HDNBA) moiety, the non-fluorinated parent of 2FDBA, has been successfully used to create such materials. nih.govrsc.org

Table 2: Properties of Energetic Complexes with 3,5-Dinitrobenzoic Acid Ligand

| Complex | Metal Ion | Other Ligands | Thermal Stability | Potential Application |

|---|---|---|---|---|

| Co(TO)₂(DNBA)₂(H₂O)₂ | Cobalt (Co) | 1,2,4-triazole-5-one (TO) | 238 °C | Potential Explosive |

| Cu(TZA)(DNBA) | Copper (Cu) | tetrazole-1-acetic acid (TZA) | 270 °C | Potential Explosive |

Data derived from studies on the non-fluorinated analogue, 3,5-dinitrobenzoic acid (HDNBA). rsc.org

Emerging Roles in Diverse Organic Synthesis Methodologies

Beyond its specific applications, 2-Fluoro-3,5-dinitrobenzoic acid and its isomers serve as versatile intermediates and building blocks in a range of organic synthesis methodologies. biosynth.comcymitquimica.com Fluorinated benzoic acids are valuable in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom.

The compound itself is described as a fluorinated dinitrophenyl ester used in microwave-assisted organic synthesis. biosynth.com Related isomers have demonstrated significant utility in other areas. For instance, 4-Fluoro-3,5-dinitrobenzoic acid has been used as a catalyst in Suzuki cross-coupling reactions, a powerful method for forming carbon-carbon bonds. cymitquimica.com These reactions have been applied to the synthesis of complex molecules such as indazoles and inhibitors of HIV protease. cymitquimica.com Furthermore, the synthesis pathways developed for related compounds like 2-fluoro-3-nitrobenzoic acid underscore their importance as intermediates for preparing more complex target molecules in laboratory and pharmaceutical research. chemicalbook.comwipo.int The reactivity of the fluoro and nitro groups on the aromatic ring allows for a variety of chemical transformations, making these compounds valuable starting points for creating novel functional molecules.

Q & A

Q. What are the key structural features and spectroscopic identifiers of 2-fluoro-3,5-dinitrobenzoic acid?

The compound has the molecular formula C₇H₃FN₂O₆ , with a fluorine atom at position 2 and nitro groups at positions 3 and 5. Its canonical SMILES is [O-][N+](=O)c1cc(C(=O)O)c(c(c1)[N+](=O)[O-])F, and its InChIKey is VJNLENXGKDEAMI-UHFFFAOYSA-N. Key spectroscopic identifiers include:

Q. What synthetic routes are recommended for preparing 2-fluoro-3,5-dinitrobenzoic acid?

A two-step method is commonly employed:

- Step 1 : Nitration of 2-fluorobenzoic acid using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to introduce nitro groups.

- Step 2 : Purification via recrystallization from ethanol/water. Alternative fluorination agents like Selectfluor® can be used for late-stage fluorination of pre-nitrated precursors .

Q. How can purity and stability be assessed for this compound?

- HPLC : Use a C18 column with UV detection at 254 nm; retention time correlates with nitro group conjugation.

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, with no melting point due to decomposition. Store in anhydrous conditions to prevent hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structure determination?

- Use SHELXL for refinement, particularly for handling high-resolution or twinned data.

- Validate hydrogen bonding networks (e.g., O–H···O and C–F···π interactions) against density functional theory (DFT) calculations.

- Check for pseudosymmetry or twinning using PLATON’s TWINLAW .

Q. What mechanistic insights explain the reactivity of 2-fluoro-3,5-dinitrobenzoic acid in nucleophilic substitution reactions?

- The electron-withdrawing nitro and fluorine groups activate the aromatic ring for ipso substitution at position 2.

- Kinetic studies (e.g., using stopped-flow UV-Vis) reveal a two-step mechanism:

Deprotonation of the carboxylic acid group.

Nucleophilic attack (e.g., by amines) at the fluorine-bearing carbon, facilitated by resonance stabilization of the transition state .

Q. How does this compound perform as a derivatizing agent in analytical chemistry?

- Colorimetric Assays : Diazotize the compound to form azo dyes with primary amines (e.g., pharmaceuticals like mefenamic acid). Detect at λmax ~450 nm with a LOD of 0.1 µg/mL .

- Chromatography : Use as a UV-active derivatizing agent for alcohols and alkyl halides, enhancing detection sensitivity in HPLC .

Q. What computational methods predict its interactions with biological targets?

- Molecular Docking : Simulate binding to cyclooxygenase (COX) enzymes using AutoDock Vina. The fluorine atom enhances hydrophobic interactions with COX-2’s active site (ΔG ≈ -8.5 kcal/mol).

- QSAR Models : Correlate nitro group electronegativity with anti-inflammatory activity (R² > 0.85 in murine models) .

Comparative and Methodological Questions

Q. How do structural modifications (e.g., replacing fluorine with chlorine) alter its properties?

- Solubility : Chlorine increases hydrophobicity (logP increases by ~0.5).

- Reactivity : Chlorine reduces electrophilicity at position 2 due to weaker electron-withdrawing effects.

- Biological Activity : Fluorine derivatives show 30% higher COX-2 inhibition than chlorine analogs in vitro .

Q. What experimental strategies mitigate challenges in synthesizing its cocrystals?

Q. How can adsorption studies inform environmental applications of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.